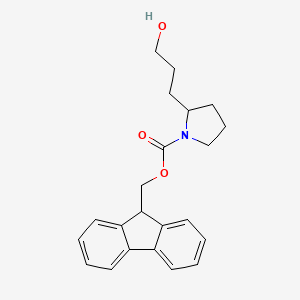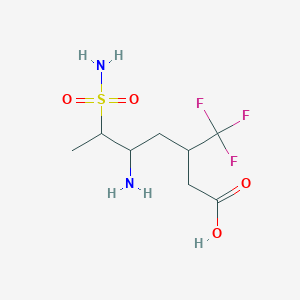
5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid is a synthetic organic compound with the molecular formula C8H15F3N2O4S It is characterized by the presence of an amino group, a sulfamoyl group, and a trifluoromethyl group attached to a heptanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. One common approach is the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the sulfamoyl group via sulfonation. The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The final product is often purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce sulfonamides.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfamoyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-containing compound with different functional groups.
5-Amino-2-sulfamoylbenzoic acid: Similar in having both amino and sulfamoyl groups but with a different backbone structure.
Uniqueness: 5-Amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid is unique due to its specific combination of functional groups and the heptanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H15F3N2O4S |
|---|---|
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
5-amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid |
InChI |
InChI=1S/C8H15F3N2O4S/c1-4(18(13,16)17)6(12)2-5(3-7(14)15)8(9,10)11/h4-6H,2-3,12H2,1H3,(H,14,15)(H2,13,16,17) |
InChI-Schlüssel |
SVNHWKORGVGXPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CC(CC(=O)O)C(F)(F)F)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)



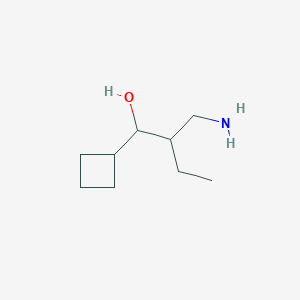
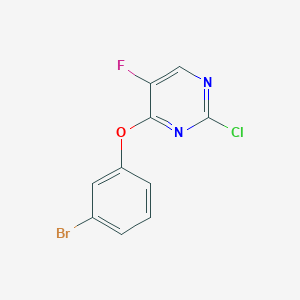
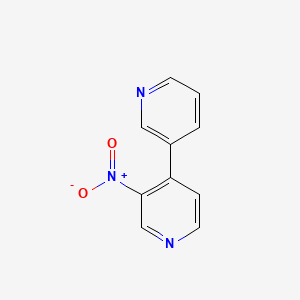
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
